molecular formula C6H12O2 B137999 (R)-3-Methyl-4-methoxybutan-2-one CAS No. 155189-57-4

(R)-3-Methyl-4-methoxybutan-2-one

Cat. No. B137999
M. Wt: 116.16 g/mol
InChI Key: QFHUGPZHHLXOBK-RXMQYKEDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-3-Methyl-4-methoxybutan-2-one, also known as PMP, is a chiral compound that has been widely used in scientific research applications. It is a colorless liquid with a fruity odor and is commonly used as a flavoring agent in food and beverages. In recent years, PMP has gained significant attention due to its potential applications in various fields of research, including organic chemistry, biochemistry, and pharmacology.

Mechanism Of Action

The mechanism of action of (R)-3-Methyl-4-methoxybutan-2-one is not fully understood. However, it is believed to interact with various enzymes and proteins in the body, leading to changes in their activity and function. (R)-3-Methyl-4-methoxybutan-2-one has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase, which is involved in the breakdown of acetylcholine in the brain. This inhibition can lead to an increase in the levels of acetylcholine, which is a neurotransmitter that is involved in various cognitive functions.

Biochemical And Physiological Effects

(R)-3-Methyl-4-methoxybutan-2-one has been shown to have various biochemical and physiological effects. It has been shown to increase the levels of acetylcholine in the brain, which can lead to improved cognitive function. In addition, (R)-3-Methyl-4-methoxybutan-2-one has been shown to have antioxidant properties, which can help to protect cells from oxidative damage. (R)-3-Methyl-4-methoxybutan-2-one has also been shown to have anti-inflammatory properties, which can help to reduce inflammation in the body.

Advantages And Limitations For Lab Experiments

One of the main advantages of (R)-3-Methyl-4-methoxybutan-2-one is its chiral nature, which makes it a useful tool in studying stereochemistry and chiral synthesis. In addition, (R)-3-Methyl-4-methoxybutan-2-one is relatively easy to synthesize and is commercially available. However, one of the limitations of (R)-3-Methyl-4-methoxybutan-2-one is its potential toxicity. While (R)-3-Methyl-4-methoxybutan-2-one is generally considered safe, it can be toxic at high doses. Therefore, it is important to use caution when handling (R)-3-Methyl-4-methoxybutan-2-one in the lab.

Future Directions

There are several future directions for (R)-3-Methyl-4-methoxybutan-2-one research. One area of interest is the development of (R)-3-Methyl-4-methoxybutan-2-one-based drugs for various diseases, such as Alzheimer's disease and Parkinson's disease. (R)-3-Methyl-4-methoxybutan-2-one has been shown to have potential neuroprotective effects, which could make it a useful drug candidate for these diseases. Another area of interest is the development of new synthesis methods for (R)-3-Methyl-4-methoxybutan-2-one, which could improve the overall yield and efficiency of the process. Finally, (R)-3-Methyl-4-methoxybutan-2-one could be used as a tool to study the stereochemistry of other chiral compounds and to investigate the mechanisms of various enzymes and proteins in the body.

Synthesis Methods

The synthesis of (R)-3-Methyl-4-methoxybutan-2-one is typically achieved through a multi-step process. The first step involves the reaction of acetylacetone with methyl vinyl ketone to form a chiral intermediate. This intermediate is then treated with hydrogen peroxide and a chiral catalyst to yield (R)-3-Methyl-4-methoxybutan-2-one. The overall yield of this process is typically around 50%.

Scientific Research Applications

(R)-3-Methyl-4-methoxybutan-2-one has been widely used in scientific research due to its chiral nature and unique properties. It has been used as a chiral auxiliary in organic synthesis, as a flavoring agent in food and beverages, and as a potential drug candidate for various diseases. In addition, (R)-3-Methyl-4-methoxybutan-2-one has been used as a probe to study enzyme mechanisms and to investigate the stereochemistry of chemical reactions.

properties

CAS RN

155189-57-4

Product Name

(R)-3-Methyl-4-methoxybutan-2-one

Molecular Formula

C6H12O2

Molecular Weight

116.16 g/mol

IUPAC Name

(3R)-4-methoxy-3-methylbutan-2-one

InChI

InChI=1S/C6H12O2/c1-5(4-8-3)6(2)7/h5H,4H2,1-3H3/t5-/m1/s1

InChI Key

QFHUGPZHHLXOBK-RXMQYKEDSA-N

Isomeric SMILES

C[C@H](COC)C(=O)C

SMILES

CC(COC)C(=O)C

Canonical SMILES

CC(COC)C(=O)C

synonyms

2-Butanone, 4-methoxy-3-methyl-, (R)- (9CI)

Origin of Product

United States

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